molecular formula C10H18N2O5 B12507567 (2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid

(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid

Cat. No.: B12507567
M. Wt: 246.26 g/mol
InChI Key: CCHZWRIQRMXMAW-LURJTMIESA-N
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Description

(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methylcarbamoyl group attached to a propanoic acid backbone. This compound is often used in peptide synthesis and other organic reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methylcarbamoyl group can be introduced using methyl isocyanate or methyl chloroformate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like EDCI or HATU to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide coupling reactions.

Major Products Formed

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Peptides: Coupling reactions with other amino acids or peptides result in the formation of longer peptide chains.

Scientific Research Applications

(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: The compound is utilized in the development of peptide-based drugs and inhibitors.

    Bioconjugation: It serves as a linker in the conjugation of peptides to other molecules or surfaces.

    Material Science: The compound can be used in the synthesis of functionalized materials for various applications.

Mechanism of Action

The mechanism of action of (2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The methylcarbamoyl group provides additional stability and reactivity to the molecule.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(tert-butoxycarbonyl)amino]-3-(hydroxy)propanoic acid: Similar structure but with a hydroxy group instead of a methylcarbamoyl group.

    (2S)-2-[(tert-butoxycarbonyl)amino]-3-(ethylcarbamoyl)propanoic acid: Similar structure but with an ethylcarbamoyl group instead of a methylcarbamoyl group.

Uniqueness

The presence of the methylcarbamoyl group in (2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid provides unique reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

(2S)-4-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)5-7(13)11-4/h6H,5H2,1-4H3,(H,11,13)(H,12,16)(H,14,15)/t6-/m0/s1

InChI Key

CCHZWRIQRMXMAW-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)NC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NC)C(=O)O

Origin of Product

United States

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